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Compound of Interest

Compound Name:
3,5-Dimethyl-4-methoxybenzoic

acid

Cat. No.: B181661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dimethyl-4-methoxybenzoic acid. Due to the limited availability of experimentally derived

spectra in public databases, this guide combines available experimental data with predicted

spectroscopic information to offer a valuable resource for the identification and characterization

of this compound. The methodologies presented are based on established protocols for similar

aromatic carboxylic acids.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 3,5-
Dimethyl-4-methoxybenzoic acid.

Infrared (IR) Spectroscopy
The Fourier-transform infrared (FTIR) spectrum of 3,5-Dimethyl-4-methoxybenzoic acid has

been reported.[1] The key absorption bands are indicative of its functional groups.
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Wavenumber (cm⁻¹) Assignment Functional Group

2950-3100 (broad) O-H stretch Carboxylic Acid

1680-1710 C=O stretch Carboxylic Acid

~2960, 2870 C-H stretch Methyl groups

~1600, ~1460 C=C stretch Aromatic ring

~1250 C-O stretch Aryl ether

Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
Due to the absence of published experimental NMR spectra for 3,5-Dimethyl-4-
methoxybenzoic acid, the following tables present predicted ¹H and ¹³C NMR chemical shifts.

These predictions are based on computational models and analysis of structurally similar

compounds.

¹H NMR (Predicted)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~12.0-13.0 Singlet 1H COOH

~7.7 Singlet 2H Aromatic C-H

~3.7 Singlet 3H OCH₃

~2.3 Singlet 6H Ar-CH₃

¹³C NMR (Predicted)
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Chemical Shift (ppm) Assignment

~172 C=O

~160 Aromatic C-O

~138 Aromatic C-CH₃

~130 Aromatic C-H

~125 Aromatic C-COOH

~60 OCH₃

~20 Ar-CH₃

Mass Spectrometry (MS) (Predicted)
The predicted mass spectrum of 3,5-Dimethyl-4-methoxybenzoic acid is expected to show a

molecular ion peak and characteristic fragmentation patterns.

m/z Proposed Fragment

180 [M]⁺ (Molecular Ion)

165 [M - CH₃]⁺

163 [M - OH]⁺

137 [M - COOH]⁺

122 [M - COOH - CH₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

3,5-Dimethyl-4-methoxybenzoic acid, based on standard laboratory practices for similar

compounds.

Infrared (IR) Spectroscopy
Methodology: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: A small amount of the solid 3,5-Dimethyl-4-methoxybenzoic acid is

finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBR pellet is placed in the sample holder of an FTIR spectrometer.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background

spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample

spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of 3,5-Dimethyl-4-methoxybenzoic acid is

dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0

ppm).

¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired on a 300 or 500 MHz

spectrometer. Typical parameters include a spectral width of 0-15 ppm, a sufficient number

of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired on the same instrument,

typically with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is used, and a

larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
Methodology: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: The sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight
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analyzer).

Detection: An electron multiplier detects the ions, and the resulting signal is processed to

generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 3,5-Dimethyl-4-methoxybenzoic acid.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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